molecular formula C13H14OS2 B13082260 (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol

(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol

Katalognummer: B13082260
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: DKRYGBGXMIPCLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol is a complex organic compound that features both a thiophene ring and a phenyl ring substituted with a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-4-(methylthio)benzaldehyde with thiophen-2-ylmethanol under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Wissenschaftliche Forschungsanwendungen

(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism by which (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress and inflammation. The presence of both thiophene and phenyl rings allows it to engage in multiple types of interactions, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share structural similarities and are used in similar applications.

    Phenyl derivatives: Compounds such as 4-methylthiophenol and 3-methylphenol also exhibit similar chemical properties.

Uniqueness

What sets (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol apart is the combination of both thiophene and phenyl rings in its structure, along with the presence of a methylthio group

Eigenschaften

Molekularformel

C13H14OS2

Molekulargewicht

250.4 g/mol

IUPAC-Name

(3-methyl-4-methylsulfanylphenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C13H14OS2/c1-9-8-10(5-6-11(9)15-2)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3

InChI-Schlüssel

DKRYGBGXMIPCLG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(C2=CC=CS2)O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.